molecular formula C9H12N2O B2931754 2-Cyclobutoxy-3-methylpyrazine CAS No. 2175978-51-3

2-Cyclobutoxy-3-methylpyrazine

Cat. No.: B2931754
CAS No.: 2175978-51-3
M. Wt: 164.208
InChI Key: LFSXKANLOVMJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutoxy-3-methylpyrazine is a pyrazine derivative featuring a cyclobutoxy substituent at the 2-position and a methyl group at the 3-position. Pyrazines are heterocyclic aromatic compounds widely used in flavor and fragrance industries due to their low odor thresholds and diverse sensory profiles.

Properties

IUPAC Name

2-cyclobutyloxy-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-9(11-6-5-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSXKANLOVMJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name 2-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight (g/mol)
2-Cyclobutoxy-3-methylpyrazine Cyclobutoxy (C₄H₇O) Methyl (CH₃) C₉H₁₂N₂O ~164.21*
2-Isobutyl-3-methoxypyrazine Isobutyl (C₄H₉) Methoxy (OCH₃) C₉H₁₄N₂O 166.22
2-Methoxy-3-methylpyrazine Methoxy (OCH₃) Methyl (CH₃) C₆H₈N₂O 124.14
2-sec-Butyl-3-methoxypyrazine sec-Butyl (C₄H₉) Methoxy (OCH₃) C₉H₁₄N₂O 166.22
2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine Methoxy (OCH₃) Methyl (CH₃), Isobutyl (C₄H₉) C₁₀H₁₆N₂O 180.25

*Estimated based on cyclobutoxy group (C₄H₇O).

Physical and Chemical Properties

Solubility :
  • This compound: Predicted to be insoluble in water due to the bulky cyclobutoxy group; solubility in ethanol likely due to polar methoxy analogs (e.g., 2-Methoxy-3-methylpyrazine is ethanol-soluble ).
  • 2-Isobutyl-3-methoxypyrazine : Similar lipophilicity (logP ~2.5–3.0) due to isobutyl chain .
  • 2-Methoxy-3-methylpyrazine: Water-insoluble, ethanol-soluble .
Volatility :
  • The cyclobutoxy group’s strained ring may reduce volatility compared to linear alkoxy groups (e.g., methoxy). For comparison, 2-Isobutyl-3-methoxypyrazine has a boiling point ~250–260°C .
Sensory Profiles :
  • 2-Methoxy-3-methylpyrazine: Almond, hazelnut, caramel notes .
  • 2-Isobutyl-3-methoxypyrazine : Earthy, bell pepper aroma (common in wine and food flavors) .
  • This compound: Expected to exhibit herbal or woody notes due to cyclobutane’s rigidity, though empirical data is lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.